N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride
CAS No.: 1177798-88-7
Cat. No.: VC0005040
Molecular Formula: C35H46Cl3N7O2
Molecular Weight: 703.1 g/mol
* For research use only. Not for human or veterinary use.
![N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride - 1177798-88-7](/images/no_structure.jpg)
CAS No. | 1177798-88-7 |
---|---|
Molecular Formula | C35H46Cl3N7O2 |
Molecular Weight | 703.1 g/mol |
IUPAC Name | N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride |
Standard InChI | InChI=1S/C35H43N7O2.3ClH/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42;;;/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39);3*1H |
Standard InChI Key | MJAPNWJRLLDPAB-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl |
Canonical SMILES | CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl |
Chemical Identity and Structural Properties
Molecular Characterization
BRACO-19 trihydrochloride is a synthetic small molecule with the following properties:
The acridine core enables intercalation into DNA, while the pyrrolidinyl propanamide side chains enhance G4 stabilization .
Structural Activity Relationship (SAR)
-
Acridine Core: Critical for π-π stacking interactions with G-tetrads in telomeric DNA .
-
Dimethylamino Phenyl Group: Enhances membrane permeability and nuclear localization .
-
Pyrrolidinyl Propanamide Substituents: Improve binding affinity to G4 structures (Kd = 30 × 10⁶ M⁻¹) .
Mechanism of Action
Telomerase Inhibition via G-Quadruplex Stabilization
BRACO-19 trihydrochloride binds to the single-stranded 3' telomeric overhang (TTAGGG repeats), inducing and stabilizing G4 structures . This:
-
Blocks Telomerase Access: Prevents telomerase from elongating telomeres, leading to progressive shortening .
-
Displaces hTERT: Reduces nuclear hTERT levels by 90% within 24 hours in UXF1138L uterine carcinoma cells (IC₅₀ = 2.5 μM) .
-
Induces Telomere Dysfunction: Causes anaphase bridges and chromosomal fusions, triggering p53/p21-mediated senescence .
Downstream Cellular Effects
-
Senescence: 100% growth arrest in UXF1138L cells after 15 days at 1 μM .
-
Apoptosis: Caspase-3 activation and mitochondrial membrane depolarization in glioblastoma cells .
-
hTERT Ubiquitination: Cytoplasmic hTERT colocalizes with ubiquitin, suggesting proteasomal degradation .
Biological Activity
In Vitro Efficacy
In Vivo Antitumor Activity
-
Xenograft Models: 96% growth inhibition in UXF1138L tumors (68 mm³) at 2 mg/kg/day i.p. .
-
Pharmacodynamics: Loss of nuclear hTERT and 5.7-fold increase in atypical mitoses .
Pharmacokinetics and Selectivity
Biodistribution
Selectivity Profile
Parameter | BRACO-19 | Normal Cells |
---|---|---|
hTERT Inhibition | 90% at 1 μM | ≤10% at 10 μM |
Senescence Induction | 100% at 5 μM | No effect at 20 μM |
Cytotoxicity (IC₅₀) | 2.5 μM (UXF1138L) | >50 μM (Astrocytes) |
Primary human astrocytes show no response to BRACO-19 at therapeutic doses .
Comparative Analysis with G4 Ligands
Compound | Target | IC₅₀ (Telomerase) | Selectivity (G4 vs. Duplex) |
---|---|---|---|
BRACO-19 | Telomeric G4 | 115 nM | 70-fold |
Telomestatin | Telomeric G4 | 6.3 μM | 100-fold |
TMPyP4 | Promoter G4 | 12 μM | 10-fold |
BRACO-19 exhibits superior potency and faster onset (days vs. weeks for classic telomerase inhibitors) .
Challenges and Limitations
Pharmacological Drawbacks
-
Rapid Clearance: Requires chronic dosing for sustained efficacy .
-
Solubility Issues: Limited aqueous solubility necessitates DMSO-based formulations .
Resistance Mechanisms
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume